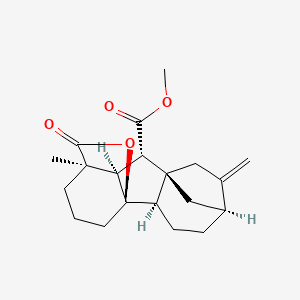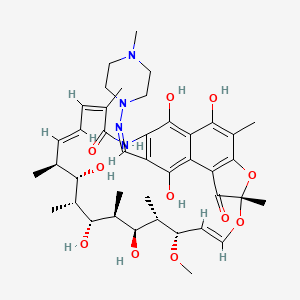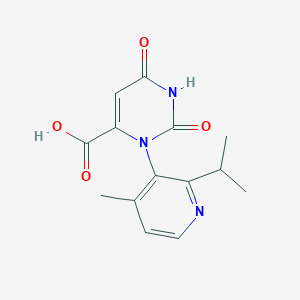
GA9 methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GA9 methyl ester can be synthesized through the esterification of gibberellin A9 (GA9) with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions usually include refluxing the mixture of GA9 and methanol in the presence of the acid catalyst for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers convenience, mild reaction conditions, and good to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
GA9 methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of this compound yields gibberellin A9 and methanol.
Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) and other mild oxidants.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Aminolysis: Ammonia or alkyl amines under mild conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 12α- and 12β-hydroxy-GA9 methyl ester.
Hydrolysis: Gibberellin A9 and methanol.
Aminolysis: Corresponding amides.
Applications De Recherche Scientifique
GA9 methyl ester has several scientific research applications, including:
Plant Biology: It is used to study the regulation of reproductive organ formation in ferns, such as Lygodium japonicum.
Developmental Biology: This compound is utilized to investigate the differentiation of protonema in mosses like Physcomitrella patens.
Agricultural Chemistry: It serves as a model compound to understand the metabolism and function of gibberellins in various plant species.
Mécanisme D'action
GA9 methyl ester exerts its effects by being metabolized into active gibberellins within plant tissues. In ferns like Lygodium japonicum, this compound is rapidly converted into its hydroxylated derivatives, which act as antheridiogens, promoting the formation of male reproductive organs . In mosses like Physcomitrella patens, this compound influences the differentiation of protonema into caulonemata, a process crucial for the development of the moss .
Comparaison Avec Des Composés Similaires
GA9 methyl ester is unique among gibberellins due to its specific role in regulating reproductive organ formation in ferns and protonema differentiation in mosses. Similar compounds include:
Gibberellin A3 (GA3): Commonly used in agriculture to promote plant growth and increase crop yields.
Gibberellin A4 (GA4): Another gibberellin with similar growth-promoting effects but different metabolic pathways and target processes.
Gibberellin A20 (GA20): A hydroxylated derivative of this compound, formed through oxidation.
This compound stands out due to its specific biological activities and its role as a precursor to other active gibberellins.
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
methyl (1R,2R,5S,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13+,14+,15+,18+,19-,20+/m0/s1 |
Clé InChI |
GKRMJALKMNRHGF-MOQGAEFSSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)OC)OC2=O |
SMILES canonique |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)





![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)


![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)


